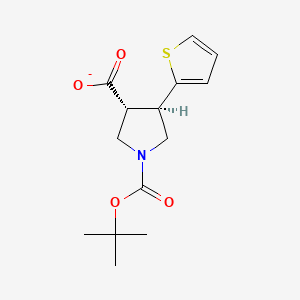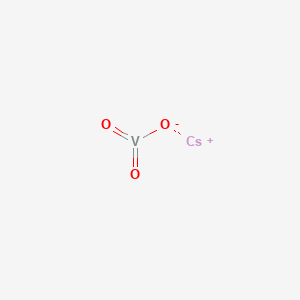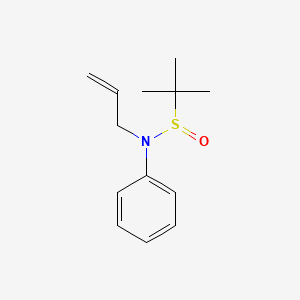
(R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound known for its applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. This compound is characterized by its unique structural features, which include an allyl group, a methyl group, and a phenyl group attached to a sulfinamide moiety. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide typically involves the reaction of ®-2-methyl-N-phenylpropane-2-sulfinamide with an allylating agent under controlled conditions. One common method includes the use of allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers with high enantioselectivity, making it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model compound to investigate the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is explored for its potential as a building block in the synthesis of chiral drugs. Its ability to induce chirality in drug molecules can enhance the efficacy and reduce the side effects of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role as a chiral auxiliary aids in the synthesis of enantiomerically pure compounds, which are essential in various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. The sulfinamide group interacts with reactants, stabilizing transition states and directing the formation of chiral centers. This interaction is facilitated by the specific spatial arrangement of the allyl, methyl, and phenyl groups, which create a chiral environment around the reactive site.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Benzyl-2-methyl-N-phenylpropane-2-sulfinamide
- ®-N-Allyl-2-ethyl-N-phenylpropane-2-sulfinamide
Uniqueness
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is unique due to its specific combination of functional groups and chiral configuration. The presence of the allyl group provides additional reactivity compared to similar compounds with different substituents. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-prop-2-enylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-5-11-14(16(15)13(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI Key |
JPQMMXUTAXHFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


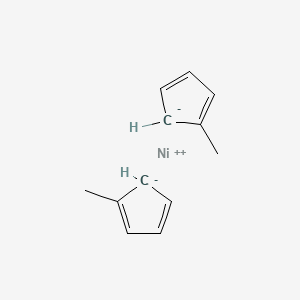
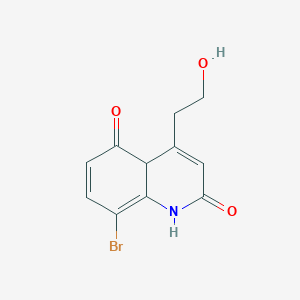
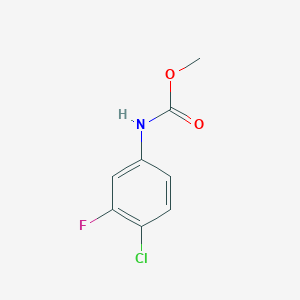

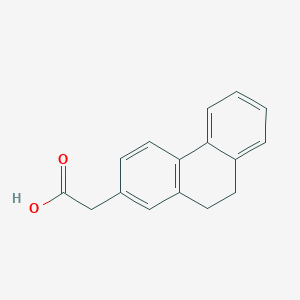
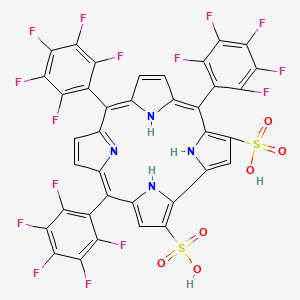
![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)
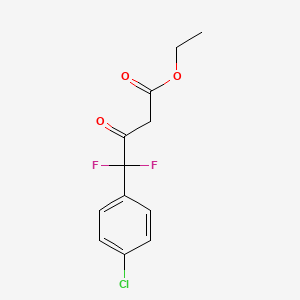
![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)
